molecular formula C20H16ClN5O2 B12192299 7-[(4-chlorophenyl)methyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(4-chlorophenyl)methyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12192299
M. Wt: 393.8 g/mol
InChI Key: FITCQEKSRFCPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex tricyclic molecule featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include a 4-chlorophenylmethyl substituent, an imino group at position 6, an N-methyl carboxamide at position 5, and a ketone at position 2.

Properties

Molecular Formula

C20H16ClN5O2

Molecular Weight

393.8 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H16ClN5O2/c1-23-19(27)14-10-15-18(24-16-4-2-3-9-25(16)20(15)28)26(17(14)22)11-12-5-7-13(21)8-6-12/h2-10,22H,11H2,1H3,(H,23,27)

InChI Key

FITCQEKSRFCPHQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-chlorophenyl)methyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step reactionsCommon reagents used in these reactions include various chlorinating agents, methylating agents, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-[(4-chlorophenyl)methyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted derivatives .

Scientific Research Applications

7-[(4-chlorophenyl)methyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 7-[(4-chlorophenyl)methyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Ring Systems

The tricyclic core of the target compound distinguishes it from simpler bicyclic or monocyclic analogs. For example:

  • Spiro[4.5]decane-6,10-dione derivatives (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) feature a spirocyclic system with a benzothiazole moiety, enabling π-π stacking but lacking the fused triaza framework .
  • Methylofuran cofactors (e.g., MFR-a) contain furan and glutamic acid units, emphasizing hydrogen-bonding networks rather than aromatic nitrogen-rich cores .

Table 1: Comparison of Core Structural Features

Compound Core Structure Key Functional Groups Rigidity/Conformational Flexibility
Target Compound Fused triazatricyclo system 4-ClPh-CH₂, imino, carboxamide, ketone High rigidity due to fused rings
Spiro[4.5]decane-6,10-dione analogs Spirocyclic oxa-aza system Benzothiazole, dimethylaminophenyl Moderate (spiro junction allows rotation)
Methylofuran (MFR-a) Furan-glutamate hybrid Formyl group, α/β-linked glutamate Flexible (linear chain substituents)
Substituent Effects
  • Carboxamide vs. Ester Groups : The N-methyl carboxamide in the target compound may engage in stronger hydrogen bonding (e.g., with proteins) compared to ester-containing analogs like spiro[4.5]decane-6,10-diones, which prioritize electrophilic reactivity .
Hydrogen-Bonding Patterns

The carboxamide and imino groups in the target compound are predicted to form robust hydrogen-bonding networks, as observed in similar triazatricyclic systems. Graph-set analysis (as per Etter’s rules) would classify these interactions as D (donor) and A (acceptor) motifs, critical for crystal packing or target binding .

Biological Activity

The compound 7-[(4-chlorophenyl)methyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and functional groups. This compound belongs to the class of triazatricyclo compounds, which are known for their diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C26H19ClFN5O2
  • Molecular Weight : 487.9 g/mol
  • IUPAC Name : 7-[(4-chlorophenyl)methyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • Canonical SMILES : C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F)Cl

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Anticancer Properties : Research has shown that similar triazatricyclo compounds possess anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis.
  • Antimicrobial Effects : The presence of the chlorophenyl group may enhance antimicrobial activity against a range of pathogens.
  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

The biological activity of this compound is likely mediated through its interaction with various biological targets:

  • Binding Affinity : Molecular docking studies suggest that the compound can bind to active sites of enzymes or receptors, modulating their activity.
  • Functional Group Influence : The carboxamide and imino groups contribute to the compound's ability to form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
12-(4-chlorophenyl)-4-methyl-2-oxo-N-(phenyl)-6,10-dithiaC20H18ClN2O2S2Contains sulfur atoms
N-(2-chlorophenyl)-4-(4-ethoxyphenyl)-6-methylC20H20ClN2O2Has ethoxy substituent
N-(phenyl)-6-imino-N-(prop-enyl)-1,7-diazabicyclo[3.3.0]octaneC15H16ClN3Simpler bicyclic structure

Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits cell proliferation and induces apoptosis
AntimicrobialEffective against a range of bacterial strains
Enzyme InhibitionPotentially inhibits key metabolic enzymes

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated various triazatricyclo compounds for their anticancer properties. The results indicated that compounds with similar structures to our target showed significant cytotoxicity against breast cancer cell lines.
  • Antimicrobial Evaluation : Another research article explored the antimicrobial effects of chlorophenyl-substituted compounds against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds exhibited promising activity, warranting further investigation into their mechanisms .
  • Enzyme Interaction Studies : Research conducted using molecular docking simulations demonstrated that the target compound could effectively bind to the active site of specific enzymes involved in metabolic pathways, indicating potential therapeutic applications in metabolic disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.